7-chloro-8-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine
Overview
Description
7-chloro-8-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine is an organic compound with a complex structure that includes a benzodioxepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-8-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine typically involves multiple steps. One common method starts with the chloromethylation of a precursor compound, followed by cyclization to form the benzodioxepine ring. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to minimize waste and maximize efficiency. The use of continuous flow reactors and advanced purification techniques can help in scaling up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
7-chloro-8-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove certain functional groups or reduce the oxidation state of the compound.
Substitution: Halogen atoms in the compound can be replaced with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups .
Scientific Research Applications
Chemistry
In chemistry, 7-chloro-8-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its derivatives may exhibit biological activity, making it a candidate for further investigation in pharmacology .
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. These compounds may act on specific molecular targets, offering new avenues for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for applications in polymer science and materials engineering .
Mechanism of Action
The mechanism of action of 7-chloro-8-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the structure of the compound and its derivatives .
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-8-methylquinoline
- 7-chloro-8-fluoroquinoline
- 7-chloro-8-trifluoromethylisoalloxazines
Uniqueness
Compared to these similar compounds, 7-chloro-8-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine has a unique benzodioxepine ring system, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
7-chloro-8-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c11-6-7-4-9-10(5-8(7)12)14-3-1-2-13-9/h4-5H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKAMEQXONRQCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C(=C2)CCl)Cl)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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